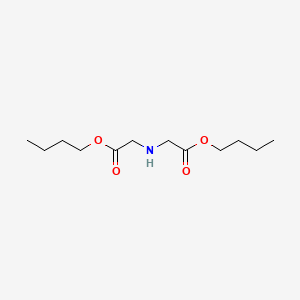

Dibutyl 2,2'-azanediyldiacetate

Description

Dibutyl 2,2'-azanediyldiacetate is a diester derivative of iminodiacetic acid (IDA), characterized by two butyl ester groups attached to the nitrogen-bridged diacetate backbone. Its IUPAC name, 2,2'-azanediylbis(acetate) dibutyl ester, reflects its structure: a central tertiary nitrogen atom linked to two acetic acid moieties, each esterified with butanol .

Properties

CAS No. |

53743-59-2 |

|---|---|

Molecular Formula |

C12H23NO4 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

butyl 2-[(2-butoxy-2-oxoethyl)amino]acetate |

InChI |

InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-13-10-12(15)17-8-6-4-2/h13H,3-10H2,1-2H3 |

InChI Key |

OXGRNSCFYSJLFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CNCC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminodi-acetic acid dibutyl ester typically involves the esterification of iminodiacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:

HN(CH2COOH)2+2C4H9OH→HN(CH2COOC4H9)2+2H2O

Industrial Production Methods

In industrial settings, the production of iminodi-acetic acid dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Iminodi-acetic acid dibutyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to iminodiacetic acid and butanol in the presence of water and an acid or base catalyst.

Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a base like sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Hydrolysis: Iminodiacetic acid and butanol.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: New esters or other substituted products.

Scientific Research Applications

Iminodi-acetic acid dibutyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which iminodi-acetic acid dibutyl ester exerts its effects depends on its interaction with other molecules. As an ester, it can participate in hydrolysis reactions, releasing iminodiacetic acid and butanol. The iminodiacetic acid can then act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and diagnostic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Central Linker Modifications

Table 1: Compounds with Varied Central Linkers

Key Findings :

- The azanediyl linker in Dibutyl 2,2'-azanediyldiacetate enhances metal-binding capacity compared to the thio analog, which is more oxidation-sensitive and less effective in chelation .

- The hydrazine derivative exhibits unique redox behavior, enabling applications in catalysis and drug design, but lacks the thermal stability of the azanediyl-based compound .

Ester Group Variations

Table 2: Impact of Ester Groups on Properties

Key Findings :

- Butyl esters balance lipophilicity and reactivity, making them ideal for cross-linked polymers .

- Ethyl esters are more reactive in nucleophilic substitutions due to lower steric hindrance, as seen in microwave-assisted amination reactions .

- tert-Butyl esters resist hydrolysis, enabling their use in acidic environments, such as ligand synthesis for Mn(II) complexes .

Functional Derivatives in Coordination Chemistry

Table 3: Metal-Binding Efficiency

Key Findings :

- The hydrolyzed form of Dibutyl 2,2'-azanediyldiacetate (iminodiacetic acid) exhibits stronger metal affinity due to free carboxylate groups, as demonstrated in PIDA resins for Cu²⁺ adsorption .

- Derivatives like H₃paada incorporate picolinate groups for higher denticity, improving stability in biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.